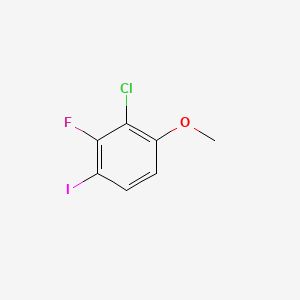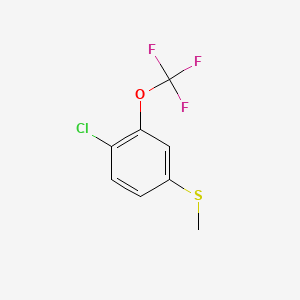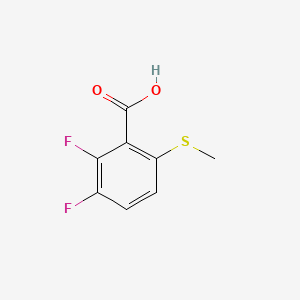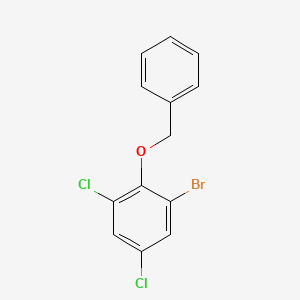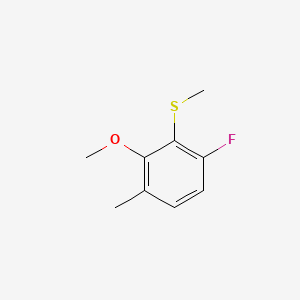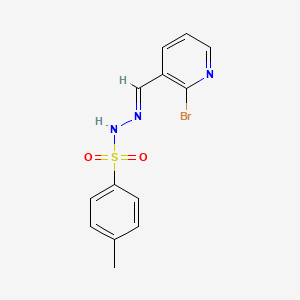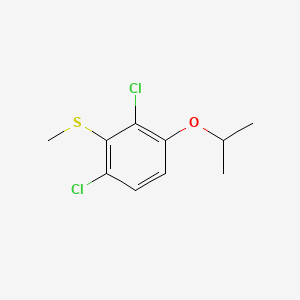
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfane where the sulfur atom is bonded to a methyl group and a phenyl ring. The phenyl ring is substituted with a benzyloxy group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the electronegative fluorine atoms and the polarizable sulfur atom could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine and trifluoromethyl groups, as well as the electron-donating benzyloxy group. These groups could direct and influence chemical reactions at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and trifluoromethyl groups could increase the compound’s lipophilicity, potentially affecting its solubility and boiling/melting points .科学的研究の応用
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane has a wide range of applications in scientific research. It has been used in a variety of experiments, from organic synthesis to drug delivery. It has also been used in the development of new materials and as a reagent for various reactions. This compound has been studied as a potential drug delivery system for cancer treatments, as it is able to target specific cells and release the drug in a controlled manner. It has also been used in the development of new catalysts for organic synthesis.
作用機序
The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is not yet fully understood. However, it is known that the compound has a high affinity for certain types of cells, allowing it to be used as a drug delivery system. It is also known that the compound is able to interact with certain proteins, which may be responsible for its ability to target specific cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound can interact with certain proteins, allowing it to target specific cells. It has also been shown to have an effect on cell proliferation and apoptosis, suggesting that it may have potential applications in cancer treatments.
実験室実験の利点と制限
The main advantage of using (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane in laboratory experiments is its ability to target specific cells. This allows for more precise control over the experiments, as well as the ability to study the effects of the compound on specific cell types. However, the compound is still relatively new, and its effects are not yet fully understood, which can limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane. These include further studies on the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in cancer treatments. Additionally, further research could be conducted on the compound’s ability to target specific cells and its potential use as a drug delivery system. Finally, further studies could be conducted on the synthesis methods used to produce the compound, in order to increase its yield and reduce the cost of production.
合成法
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane can be synthesized using a variety of methods. One common method is the reaction of benzyl bromide with trifluoromethylsulfonyl fluoride in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product and byproducts, which can be separated by chromatography. Another method is the reaction of benzyl bromide with trifluoromethanesulfonic anhydride in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yield.
特性
IUPAC Name |
2-fluoro-1-methylsulfanyl-3-phenylmethoxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4OS/c1-21-13-8-11(15(17,18)19)7-12(14(13)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFFUGPAUUVRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

